molecular formula C22H21N5O B6014348 5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone

Katalognummer: B6014348
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: NGUICKLBSJUKSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been implicated in a variety of human cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as a therapeutic agent for cancer treatment.

Wirkmechanismus

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. This compound has been shown to be highly selective for EGFR, with minimal activity against other members of the ErbB family of receptors.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It can also induce apoptosis and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has been shown to be effective against a variety of cancer cell lines, including those that are resistant to other EGFR inhibitors. This compound has also been shown to have minimal toxicity in normal cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone has several advantages as a research tool. It is a highly selective inhibitor of EGFR, with minimal activity against other tyrosine kinases. It is also reversible, allowing for the study of the effects of EGFR inhibition on downstream signaling pathways. However, this compound has some limitations as a research tool. It is a small molecule inhibitor that must be delivered to cells in vitro or in vivo, which can be challenging. It also has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Zukünftige Richtungen

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone has been extensively studied for its potential as a therapeutic agent for cancer treatment. However, there are several areas of future research that could further elucidate its mechanisms of action and potential therapeutic applications. These include:
1. Combination therapy: this compound has been shown to be effective as a single agent in preclinical studies, but its effectiveness may be enhanced by combination with other agents, such as chemotherapy or radiation therapy.
2. Resistance mechanisms: Resistance to EGFR inhibitors is a major challenge in cancer treatment. Further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
3. Biomarker identification: EGFR expression levels and mutations have been identified as potential biomarkers for response to EGFR inhibitors. Further research is needed to identify additional biomarkers that can predict response to this compound.
4. New indications: this compound has been studied primarily in the context of cancer treatment. However, EGFR is also implicated in other diseases, such as inflammatory bowel disease and psoriasis. Further research is needed to investigate the potential of this compound for these indications.
5. Structural modifications: this compound is a small molecule inhibitor that can be modified to improve its pharmacokinetic properties and selectivity. Further research is needed to identify structural modifications that can enhance its effectiveness as a therapeutic agent.

Synthesemethoden

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-amino-4,6-dimethylquinazoline with benzyl bromide, followed by the reaction of the resulting intermediate with 6-methyl-4-hydroxypyrimidin-2-one. The final compound is obtained through a purification process involving column chromatography. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

5-benzyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone has been extensively studied for its potential as a therapeutic agent for cancer treatment. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer. This compound has also been used in preclinical studies to investigate the mechanisms of EGFR signaling and the development of resistance to EGFR inhibitors.

Eigenschaften

IUPAC Name

5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-13-9-10-19-17(11-13)14(2)23-21(25-19)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUICKLBSJUKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.